molecular formula C9H8O2 B1272951 1-Benzofuran-2-ylmethanol CAS No. 55038-01-2

1-Benzofuran-2-ylmethanol

Cat. No. B1272951
CAS RN: 55038-01-2
M. Wt: 148.16 g/mol
InChI Key: HSOMHPHYGAQRTF-UHFFFAOYSA-N
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Description

1-Benzofuran-2-ylmethanol is a chiral aromatic alcohol that serves as a valuable building block in the synthesis of various natural products and pharmaceutical drugs. It is an enantiopure compound, meaning it exists in either a left-handed (S) or right-handed (R) form, which can have significant implications in the biological activity and synthesis of chiral drugs. The compound is derived from the benzofuran family, which is a recognized motif in bioactive natural products and is also of interest in materials science research .

Synthesis Analysis

The synthesis of enantiopure (S)-1-(benzofuran-2-yl)ethanol has been achieved using a green chemistry approach. A whole-cell biocatalyst, specifically Lactobacillus paracasei BD87E6, was isolated from a cereal-based fermented beverage and employed to bioreduce 1-(benzofuran-2-yl)ethanone to the desired product. The process was optimized to achieve a high enantiomeric excess (ee) and conversion rate, resulting in a yield of 92% with an ee greater than 99.9%. This method represents a novel and scalable approach to producing enantiopure (S)-1-(benzofuran-2-yl)ethanol, highlighting its potential application in drug synthesis .

Molecular Structure Analysis

While the specific molecular structure analysis of 1-Benzofuran-2-ylmethanol is not detailed in the provided papers, the general structure consists of a benzofuran moiety with a methanol group at the second position. The benzofuran core is a common structure found in various bioactive compounds and pharmaceuticals. The stereochemistry of the alcohol group is crucial for its biological activity and is the focus of the synthesis process described .

Chemical Reactions Analysis

The chemical reactivity of benzofuran derivatives, including 1-Benzofuran-2-ylmethanol, is a subject of interest due to their presence in a wide range of bioactive compounds. The cycloaddition reactions of 2-benzylidene-1-benzofuran-3-ones and their analogues have been extensively studied. These reactions are key in constructing benzothiophene, benzofuran, indole, and indene frameworks, which are challenging tasks for organic chemists. The review paper discusses various derivatives synthesized from these reactions, classified by ring size and type, and also covers ring opening and 1,4-addition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Benzofuran-2-ylmethanol are not explicitly discussed in the provided papers. However, as an aromatic alcohol with a chiral center, it is expected to have specific optical properties due to its enantiomeric nature. The high enantiomeric excess achieved in its synthesis suggests that it has a significant optical rotation, which is an important characteristic for chiral molecules used in pharmaceutical applications. The compound's solubility, boiling point, and other physical properties would be influenced by the benzofuran core and the hydroxyl group, but specific values would require further literature or experimental data .

Scientific Research Applications

Synthesis of Biological Agents

1-Benzofuran-2-ylmethanol plays a crucial role in the synthesis of various biological agents. For instance, its derivatives have been used to create thiazolidinone compounds, which were then evaluated for antimicrobial and analgesic activities (Bhovi K. Venkatesh, Y. Bodke, & S. Biradar, 2010).

Polymer Research

This compound is also instrumental in polymer research. It was involved in the synthesis of methacrylate polymers with chalcone side groups. These polymers displayed unique thermal and dielectric properties, making them potential candidates for advanced material applications (T. Çelik & M. Coskun, 2018).

Catalytic Reactions

In the field of catalysis, 1-Benzofuran-2-ylmethanol derivatives have been utilized in palladium-catalyzed reactions. These reactions are significant for generating benzofuran compounds, which are valuable in various chemical syntheses (Yong Luo & Jie Wu, 2011).

Optically Active Compounds

The compound is key in producing optically active benzofuran-2-yl)ethanols and ethane-1,2-diols. These optically active compounds have applications in the synthesis of natural products and pharmaceuticals (Csaba Paizs et al., 2003).

Antimicrobial and Anticancer Agents

1-Benzofuran-2-ylmethanol derivatives have been synthesized and evaluated for their potential as anti-HIV-1, anticancer, and antimicrobial agents. This highlights the compound's significance in medicinal chemistry and drug development (S. Rida et al., 2006).

properties

IUPAC Name

1-benzofuran-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOMHPHYGAQRTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379934
Record name 1-benzofuran-2-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzofuran-2-ylmethanol

CAS RN

55038-01-2
Record name 2-Benzofuranmethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55038-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-benzofuran-2-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To benzofuran-2-carbaldehyde (4 g, 27.4 mmol, 1 eq.), THF (50 mL) and methanol (50 mL) were added, under argon, and the reaction was cooled using an ice-salt bath. Then sodium borohydride (3.11 g, 82.1 mmol, 3 eq.) was added in several portions, and the reaction was allowed to warm slowly to room temperature for 1 hour. After work-up, benzofuran-2-yl-methanol was obtained in quantitative yield. 1H NMR (400 MHz, DMSO-d6) δ ppm 4.6 (d, J=5.8 Hz, 2 H) 5.5 (t, J=5.9 Hz, 1 H) 6.8 (s, 1 H) 7.3 (m, 2 H) 7.6 (m, 2 H).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.11 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Benzofuran-2-carboxylic acid (4.59 g., 28.3 mmol) as a solution in dry ethyl ether (100 mL) was added dropwise over 15 minutes to a suspension of lithium aluminum hydride (4.3 g., 113 mmol) in ethyl ether (180 mL) at 0° C. The reaction mixture was stirred for 2 hours while warming to room temperature. After recooling to 0° C., 4.3 mL of water was added with extreme caution. Sodium hydroxide (4.3 mL, 15% in water) was then added followed by an additional 12.9 mL of water. Magnesium sulfate (about 10 g.) was added and the thick white suspension was stirred briskly for about 30 minutes. The suspension was filtered through silica gel and the filter cake was washed thoroughly with ethyl ether. The filtrate was concentrated and dried under high vacuum to afford 4.15 g. of the title A product as a light yellow oil.
Quantity
4.59 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
12.9 mL
Type
solvent
Reaction Step Five
Name
Quantity
4.3 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

2-Iodophenol (500 mg, 2.27 mmol), propargyl alcohol (265 μl, 4.54 mmol), Pd(OAc)2, (5.1 mg, 0.03 mmol), triphenylphosphine (12 mg, 0.046 mmol), n-butylamine (450 μL, 4.5 mmol) and CuI (8.6 mg, 0.045 mmol) were combined in 4.5 mL of THF and the mixture was heated at 40° C. under nitrogen for 36 h. The mixture was cooled to room temperature and the solvents were removed in vacuo and the residue purified by SiO2 column chromatography on 100 g of silica gel, eluting with 20% ethyl acetate in hexanes. 2-(Hydroxymethyl)benzofuran was obtained by concentration of the product containing fractions. [Kudu, N. G.; Pal, M.; Mahanty, J. S.; Dasgupta, F. K. JCS Chem. Com. 1992, 41]
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
265 μL
Type
reactant
Reaction Step Two
Quantity
12 mg
Type
reactant
Reaction Step Three
Quantity
450 μL
Type
reactant
Reaction Step Four
Name
Quantity
4.5 mL
Type
solvent
Reaction Step Five
Quantity
5.1 mg
Type
catalyst
Reaction Step Six
Name
Quantity
8.6 mg
Type
catalyst
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

A cooled (0° C.) solution of commercially available benzofuran-2-carbaldehyde (1.000 g; 6.84 mmol) in anh. methanol (37 ml) was treated portionwise with NaBH4 (1.294 g; 34.21 mmol), and the resulting mixture was stirred at 0° C., under nitrogen, for 1 h 45. After concentration to dryness under reduced pressure, the resulting residue was treated with water (30 ml), and extracted with DCM (2×100 ml). The mixed organic layers were washed with brine, dried over anh. MgSO4, filtered, concentrated to dryness under reduced pressure, and the residue was further dried under HV affording benzofuran-2-ylmethanol as a slightly yellow oil. LC-MS (conditions D): tR=0.78 min.; no ionisation.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
37 mL
Type
solvent
Reaction Step One
Name
Quantity
1.294 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzofuran-2-ylmethanol
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1-Benzofuran-2-ylmethanol
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1-Benzofuran-2-ylmethanol
Reactant of Route 6
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Citations

For This Compound
2
Citations
GA Aleku, A Saaret, RT Bradshaw-Allen… - Nature chemical …, 2020 - nature.com
… coli whole cells expressing TpCAR afforded 1-benzofuran-2-ylmethanol (20). To form the … This system converted benzofuran (18) to 1-benzofuran-2-ylmethanol (20) with supply of 60…
Number of citations: 34 www.nature.com
L Rýček - 2015 - scholar.archive.org
The focus of this dissertation lies at the interface of organic and medicinal chemistry. With natural products Magnolol and Honokiol as starting point rational design of a compound library …
Number of citations: 2 scholar.archive.org

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